molecular formula C13H18O3 B1300935 4-[4-(Propan-2-yl)phenoxy]butanoic acid CAS No. 87411-32-3

4-[4-(Propan-2-yl)phenoxy]butanoic acid

Cat. No.: B1300935
CAS No.: 87411-32-3
M. Wt: 222.28 g/mol
InChI Key: FNAKUQYUFZKYOK-UHFFFAOYSA-N
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Description

4-[4-(Propan-2-yl)phenoxy]butanoic acid, also known as 4-(4-isopropylphenoxy)butanoic acid, is an organic compound with the molecular formula C13H18O3. It is characterized by the presence of a butanoic acid moiety attached to a phenoxy group, which is further substituted with a propan-2-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Propan-2-yl)phenoxy]butanoic acid typically involves the reaction of 4-isopropylphenol with butyric acid derivatives under specific conditions. One common method is the esterification of 4-isopropylphenol with butyric acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Propan-2-yl)phenoxy]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Propan-2-yl)phenoxy]butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Propan-2-yl)phenoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(1-Methylethyl)phenoxy]butanoic acid
  • 2-[2-(Propan-2-yl)phenoxy]butanoic acid

Uniqueness

4-[4-(Propan-2-yl)phenoxy]butanoic acid is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-(4-propan-2-ylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(2)11-5-7-12(8-6-11)16-9-3-4-13(14)15/h5-8,10H,3-4,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAKUQYUFZKYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364483
Record name 4-[4-(propan-2-yl)phenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87411-32-3
Record name 4-[4-(propan-2-yl)phenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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